1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane

monomer handling physical property comparison process safety

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane (CAS 73928-40-2, molecular formula C₇HF₁₃O, molecular weight 348.06 g/mol) is a specialty perfluorovinyl ether monomer belonging to the broader class of trifluorovinyl ether (TFVE) compounds. Its structure consists of a reactive trifluorovinyl ether terminus (–OCF=CF₂) attached to a fully fluorinated pentyl chain bearing a single terminal hydrogen atom (–CF₂CF₂CF₂CF₂CF₂H).

Molecular Formula C7HF13O
Molecular Weight 348.06 g/mol
CAS No. 73928-40-2
Cat. No. B12691984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane
CAS73928-40-2
Molecular FormulaC7HF13O
Molecular Weight348.06 g/mol
Structural Identifiers
SMILESC(C(C(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7HF13O/c8-1(9)2(10)21-7(19,20)6(17,18)5(15,16)4(13,14)3(11)12/h3H
InChIKeyIBBCNYCWBLECNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane (CAS 73928-40-2): A Hydrogen-Terminated Perfluorovinyl Ether Monomer for Specialty Fluoropolymer Synthesis


1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane (CAS 73928-40-2, molecular formula C₇HF₁₃O, molecular weight 348.06 g/mol) is a specialty perfluorovinyl ether monomer belonging to the broader class of trifluorovinyl ether (TFVE) compounds [1]. Its structure consists of a reactive trifluorovinyl ether terminus (–OCF=CF₂) attached to a fully fluorinated pentyl chain bearing a single terminal hydrogen atom (–CF₂CF₂CF₂CF₂CF₂H) . Unlike the fully perfluorinated industrial monomers such as perfluoromethyl vinyl ether (PMVE), perfluoroethyl vinyl ether (PEVE), and perfluoropropyl vinyl ether (PPVE), this compound retains one hydrogen atom at the ω-position of the perfluoroalkyl chain. This hydrogen terminus provides a distinct chemical handle for post-polymerization functionalization or surface grafting strategies, while the densely fluorinated backbone preserves the hallmark thermal stability, chemical inertness, and low surface energy characteristic of perfluoropolyether systems . The compound is classified as a PFAS substance under multiple regulatory lists and is supplied primarily for research-scale polymer synthesis applications [1].

Why 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane Cannot Be Replaced by Fully Perfluorinated Vinyl Ethers (PMVE, PEVE, PPVE) in Functional Polymer Design


Fully perfluorinated vinyl ether monomers (PMVE, PEVE, PPVE) produce copolymers with TFE that are chemically saturated at every position, offering no site-selective reactivity for further derivatization once polymerized [1]. In copolymerizations of perfluoroalkyl trifluorovinyl ethers CF₂=CFOCₙF₂ₙ₊₁ (n = 1, 2, 3) with vinylidene fluoride (VDF) or TFE, the resulting fluoroelastomers exhibit low glass transition temperatures but lack post-polymerization functional handles, limiting their utility in applications requiring surface grafting, cross-linking beyond peroxide cure sites, or covalent attachment to substrates [2]. The ω-hydrogen atom in 1,1,2,2,3,3,4,4,5,5-decafluoro-1-((trifluorovinyl)oxy)pentane represents a strategic departure: this sole C–H bond can serve as a site for deprotonation, radical abstraction, or nucleophilic displacement under controlled conditions, enabling grafting-to or grafting-from architectures that are inaccessible with fully perfluorinated analogs [3]. Furthermore, the pentylene spacer length (five difluoromethylene units) is significantly longer than the methyl, ethyl, or propyl spacers of industrial PAVE monomers, which directly influences copolymer free volume, chain flexibility, and glass transition temperature in the resulting polymer [4]. Substituting this monomer with a shorter-chain perfluorinated vinyl ether would alter both the physical spacing of pendant groups and eliminate the terminal reactive site, fundamentally changing the copolymer architecture and performance profile.

Quantitative Differentiation Evidence for 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane Versus Competing Perfluorovinyl Ether Monomers


Boiling Point and Physical State: Liquid Handling Advantage Over Gaseous Short-Chain Perfluorovinyl Ethers

The target compound is a liquid at ambient conditions with a reported boiling point of 123.7 °C at 760 mmHg and a density of 1.618 g/cm³ [1]. In contrast, the closest industrial perfluorovinyl ether comparators are low-boiling gases or volatile liquids: PMVE boils at −29 °C, PEVE boils at 7 °C, and PPVE boils at 35–36 °C [2]. Perfluorobutyl vinyl ether (CAS 1930-93-4) exhibits a boiling point of 59–60 °C . This >60 °C elevation in boiling point relative to PPVE and >115 °C elevation relative to PMVE substantially reduces vapor handling hazards, simplifies reactor charging for bench-scale polymerization, and lowers the risk of monomer loss through evaporation during ambient-pressure reactions.

monomer handling physical property comparison process safety

Terminal ω-Hydrogen: Quantified Structural Differentiation for Post-Polymerization Functionalization

The target compound contains exactly one hydrogen atom located at the ω-terminus of the perfluoropentyl chain (–CF₂CF₂CF₂CF₂CF₂–H), as confirmed by the molecular formula C₇HF₁₃O and SMILES notation FC(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)OC(F)=C(F)F [1]. By comparison, PMVE (C₃F₆O), PEVE (C₄F₈O), PPVE (C₅F₁₀O), and perfluorobutyl vinyl ether (C₆F₁₂O) contain zero hydrogen atoms—they are fully perfluorinated [2]. The hydrogen content of the target compound is 0.29 wt% (1 H per 348.06 Da), providing a stoichiometrically defined reactive site density. In the patent literature, perfluorinated vinyl ethers containing hydrogen atoms (primary or secondary) have been explicitly developed as intermediates for perfluorinated cation-exchange membranes because the hydrogen serves as a site for subsequent chemical transformation to introduce carboxyl or sulfonic acid groups after polymerization [3]. The target compound’s primary hydrogen (on a –CF₂H group, not a –CFH– group) has a distinct acidity and reactivity profile compared to secondary hydrogen-containing analogs, enabling deprotonation with stronger bases for nucleophilic grafting reactions [3].

polymer functionalization surface grafting reactive monomer design

Perfluoroalkyl Spacer Length: Five –CF₂– Units Provide Greater Free Volume Than Industrial PAVE Monomers

The perfluorinated side chain of the target compound comprises five –CF₂– units (a linear C₅ spacer) between the ether oxygen and the terminal –CF₂H group. This is substantially longer than the industrial standard perfluorovinyl ether monomers: PMVE has zero –CF₂– spacers (methoxy directly attached), PEVE has one –CF₂– unit (ethoxy), PPVE has two –CF₂– units (propoxy), and perfluorobutyl vinyl ether has three –CF₂– units [1]. In the copolymerization of perfluoroalkyl trifluorovinyl ethers CF₂=CFOCₙF₂ₙ₊₁ with VDF, increasing the perfluoroalkyl chain length from n = 1 to n = 3 systematically lowers the glass transition temperature of the resulting fluoroelastomer by increasing side-chain free volume [2]. Extrapolating this class-level trend, the n = 5 spacer of the target compound is expected to produce copolymers with incrementally lower Tg compared to those made with shorter-chain PAVE comonomers at equivalent incorporation ratios. Additionally, a patent on melt-processable TFE copolymers notes that perfluoro(alkyl vinyl ether) comonomers with 1–5 carbon alkyl groups are preferred for elastomeric properties, with the alkyl length directly modulating chain flexibility [3].

copolymer architecture free volume glass transition temperature

Density Comparison: Higher Liquid Density Reflects Increased Fluorine Content Relative to Shorter-Chain Analogs

The measured liquid density of the target compound is 1.618 g/cm³ [1]. For comparison, PEVE has a reported density of 1.445 g/cm³, PPVE has a density of 1.53–1.58 g/cm³, and perfluorobutyl vinyl ether has a density of 1.452 g/cm³ . PMVE is a gas at ambient conditions (density of the liquefied gas not directly comparable). The 9–12% higher density of the target compound versus PEVE and perfluorobutyl vinyl ether reflects its higher fluorine content by weight (71.0 wt% F for C₇HF₁₃O) compared to PEVE (70.4 wt% F for C₄F₈O) and perfluorobutyl vinyl ether (71.3 wt% F for C₆F₁₂O), arising from a higher F:C atomic ratio in the longer perfluorinated chain.

fluorine content density material property

Computational LogP and Topological Polar Surface Area: Predictive Handling and Solubility Differentiation

The computed XLogP3-AA value for the target compound is 4.8, with a topological polar surface area (TPSA) of 9.2 Ų [1]. For PMVE, the computed XLogP3 is approximately 2.0 and TPSA is 9.2 Ų (identical ether oxygen contribution); for PEVE, XLogP3 is approximately 2.8; for PPVE, XLogP3 is approximately 3.5 [2]. The stepwise increase in computed logP with each additional –CF₂– unit (approximately +0.6 to +0.7 logP per –CF₂–) reflects the increasing fluorocarbon character of the molecule. The XLogP3 of 4.8 places this compound in a relatively high lipophilicity regime, suggesting preferential partitioning into fluorinated solvents or fluorophases, which can be exploited for fluorous biphasic synthesis or fluorous solid-phase extraction applications.

lipophilicity solubility prediction computational chemistry

Optimal Application Scenarios for 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane Based on Quantitative Differentiation Evidence


Post-Polymerization Functionalizable Fluoropolymers for Ion-Exchange Membranes and Surface-Grafted Coatings

The single terminal C–H bond (0.29 wt% H) of this monomer enables deprotonation and subsequent nucleophilic substitution or grafting reactions after copolymerization with TFE or VDF [1]. This is a documented strategy in the patent literature for introducing carboxyl or sulfonic acid groups into perfluorinated polymer backbones via post-polymerization modification of H-containing perfluorovinyl ether copolymers [2]. Unlike fully perfluorinated PAVE monomers (PMVE, PEVE, PPVE), which yield chemically inert copolymers requiring pre-functionalized comonomers for ion-exchange capacity, this monomer allows the ionic group density to be tuned independently of the polymerization step by controlling the extent of post-polymerization functionalization at the –CF₂H site. This scenario applies to proton-exchange membrane fuel cells, chlor-alkali electrolysis membranes, and fluoropolymer surface modification for biomedical device coatings.

Low-Tg Fluoroelastomer Development via Extended Perfluoroalkyl Spacer Engineering

The five –CF₂– unit side chain of this monomer provides a longer spacer than any of the industrial PAVE monomers (PMVE: 0 units, PEVE: 1 unit, PPVE: 2 units). Copolymerization studies with perfluoroalkyl trifluorovinyl ethers have established that increasing side-chain length systematically lowers copolymer glass transition temperature [3]. By incorporating this monomer as a comonomer with VDF or TFE, researchers can access lower Tg fluoroelastomers without introducing non-fluorinated segments that would compromise chemical resistance. This is relevant for low-temperature sealing applications in aerospace, cryogenic fluid handling, and Arctic-grade fluoropolymer formulations where PMVE- or PPVE-based FKMs do not achieve the required low-temperature flexibility.

Fluorous Biphasic Synthesis and Fluorinated Solvent Applications

With a computed XLogP3 of 4.8—substantially higher than PMVE (~2.0), PEVE (~2.8), or PPVE (~3.5)—this compound exhibits strong fluorophilicity that favors partitioning into fluorous phases [4]. Its liquid state (Tb = 123.7 °C) makes it practical as a fluorous solvent or cosolvent for reactions requiring high fluorocarbon content without the volatility and handling hazards of gaseous short-chain perfluorovinyl ethers [5]. Potential applications include fluorous biphasic catalysis, fluorinated monomer carriers for emulsion polymerization, and specialty solvent blends for fluoropolymer processing where a high-boiling, high-density fluorous liquid is needed.

Research-Grade Monomer for Structure-Property Relationship Studies in Perfluoropolymer Design

The unique combination of (a) a reactive trifluorovinyl ether terminus, (b) a five-carbon perfluorinated spacer, and (c) a terminal –CF₂H group makes this compound a valuable probe molecule for systematic structure-property relationship (SPR) studies [1]. By synthesizing copolymers with identical backbone chemistry but varying the perfluoroalkyl vinyl ether comonomer from C1 (PMVE) through C5 (this compound), researchers can isolate the effect of spacer length on thermal transitions, mechanical properties, gas permeability, and surface energy—all within a fully fluorinated polymer framework. The hydrogen terminus further enables comparative studies of identical polymers before and after post-polymerization functionalization, generating paired datasets that are otherwise inaccessible.

Quote Request

Request a Quote for 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.